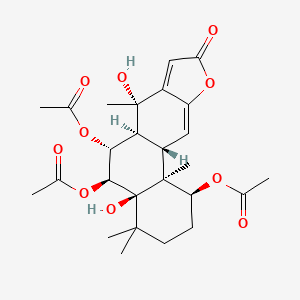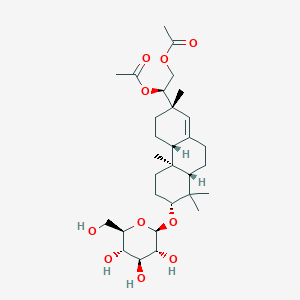
Neocaesalpin O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neocaesalpin O is a cassane-type diterpenoid isolated from the seeds of Caesalpinia magnifoliolata. This compound is part of a larger family of diterpenoids known for their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cassane-type diterpenoids, including Neocaesalpin O, typically involves complex multi-step processes. A common approach includes the use of an intermolecular Diels–Alder reaction to assemble the core structure, followed by a series of carefully orchestrated oxidations to achieve the desired oxygenation pattern .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. the general approach would involve optimizing the laboratory synthesis for larger-scale production, ensuring consistency and purity of the final product.
化学反応の分析
Types of Reactions: Neocaesalpin O undergoes various chemical reactions, including:
Reduction: While less common, reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions may be employed to introduce or modify substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Mercury(II)-mediated furan oxidation is a notable reaction used in the synthesis of this compound.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized derivatives of the cassane-type diterpenoid structure, each with unique biological activities.
科学的研究の応用
Chemistry: As a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic applications due to its antitumor and antiviral activities.
Industry: Possible use in developing new pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of Neocaesalpin O is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antitumor Pathways: Induction of apoptosis and inhibition of cell proliferation.
Antiviral Pathways: Interference with viral replication and assembly.
類似化合物との比較
Neocaesalpin O is unique among cassane-type diterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Neocaesalpin A
- Neocaesalpin K
- Neocaesalpin L
- Neocaesalpin M
- Magnicaesalpin
These compounds share a similar core structure but differ in their oxidation patterns and substituents, leading to variations in their biological activities .
特性
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBSFHFNUCCKY-UXYMEOMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3C=C4C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C=C4C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Neocaesalpin O?
A: this compound is a cassane-type diterpene. Its structure was determined through spectroscopic methods, including 1D and 2D NMR, high-resolution electron ionization mass spectrometry (HR-EI-MS), and X-ray analysis []. While the provided abstracts do not explicitly state the molecular formula or weight, these details can be derived from the aforementioned spectroscopic analyses presented in the research paper.
Q2: Where was this compound first isolated, and have other sources been identified?
A: this compound was initially isolated from the seeds of Caesalpinia magnifoliolata []. It was later also found in Caesalpinia minax HANCE, along with several other Neocaesalpin compounds [].
Q3: Has any research explored the potential antiproliferative activity of this compound?
A: While the provided research highlights the antiproliferative activity of other Neocaesalpin compounds (1-4) against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines [], there is no mention of this compound being tested in this context. Further research is needed to investigate its potential in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1150734.png)

